molecular formula C19H14N2 B607586 2,6-Diphenylimidazo[1,2-a]pyridine CAS No. 851053-64-0

2,6-Diphenylimidazo[1,2-a]pyridine

Cat. No. B607586
M. Wt: 270.33
InChI Key: LETMYYZWCFHZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GA11 inhibitor of ALDH1. It also shows anti-GBM effects in vitro and in vivo.

Scientific Research Applications

Biological Activity and Therapeutic Potential

2,6-Diphenylimidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic activities against various cancer cell lines including colorectal, lung, gastric, and breast cancer. These compounds are studied for their potential as anticancer agents. One particular study emphasized the superior activity of certain derivatives compared to known therapeutic agents, highlighting the potential of this scaffold in drug development (Liao et al., 2014). The imidazo[1,2-a]pyridine scaffold itself is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including activities like anticancer, antimicrobial, antiviral, and antidiabetic (Deep et al., 2016).

Chemosensory Applications

2,6-Diphenylimidazo[1,2-a]pyridine derivatives have been used as chemosensors for the detection of specific ions. For example, 2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for fluoride ions, utilizing its ability to form complexes with anions, which can be detected through spectroscopic techniques (Chetia & Iyer, 2008). Similarly, it has been used as a receptor for urea recognition, demonstrating its versatility in chemical and biological recognition through the formation of highly stable supramolecular complexes (Chetia & Iyer, 2006).

Optoelectronic and Photophysical Properties

The phenylimidazo[1,5-a]pyridine-containing small molecules have been explored for their optoelectronic and charge transfer properties, revealing potential applications in organic semiconductor devices. The studies include absorption and emission spectra, molecular orbitals, ionization potential, and other properties relevant to their application in electronic devices (Irfan et al., 2019). Moreover, certain derivatives have been investigated for their chemiluminescent properties, providing insights into their potential use in designing efficient chemiluminescence-based systems (Ishii et al., 2014).

Catalysis and Material Science

2,6-Diphenylimidazo[1,2-a]pyridine derivatives have also been used in catalysis. For instance, ruthenium complexes with these ligands have shown catalytic activity in transfer hydrogenation of carbonyl compounds (Danopoulos et al., 2002). Additionally, novel polyimides derived from this compound and aromatic diamines have been synthesized, displaying desirable properties like thermal stability, mechanical strength, and low dielectric constants, indicating their potential in material science applications (Wang et al., 2006).

properties

CAS RN

851053-64-0

Product Name

2,6-Diphenylimidazo[1,2-a]pyridine

Molecular Formula

C19H14N2

Molecular Weight

270.33

IUPAC Name

2,6-Diphenyl-imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H14N2/c1-3-7-15(8-4-1)17-11-12-19-20-18(14-21(19)13-17)16-9-5-2-6-10-16/h1-14H

InChI Key

LETMYYZWCFHZLY-UHFFFAOYSA-N

SMILES

C12=NC(C3=CC=CC=C3)=CN1C=C(C4=CC=CC=C4)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GA11;  GA-11;  GA 11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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